2-Amino-5-butylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-butylbenzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and a butyl group is attached to the fifth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-butylbenzonitrile typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Starting with 5-butylbenzonitrile, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas over a palladium catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Nitro-5-butylbenzonitrile.
Reduction: 2-Amino-5-butylbenzylamine.
Substitution: 2-Acetamido-5-butylbenzonitrile or 2-Sulfonamido-5-butylbenzonitrile.
Scientific Research Applications
2-Amino-5-butylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and as a building block for therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-butylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds, while the nitrile group can participate in polar interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-5-tert-butylbenzonitrile: Similar structure but with a tert-butyl group instead of a butyl group.
2-Amino-5-methylbenzonitrile: Contains a methyl group at the fifth position.
2-Amino-5-ethylbenzonitrile: Features an ethyl group at the fifth position.
Uniqueness: 2-Amino-5-butylbenzonitrile is unique due to the presence of the butyl group, which can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical transformations. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-amino-5-butylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-7H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTCHVNBUZZWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.